1-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-24-16(18(19,20)21)23-26(17(24)28)12-6-8-25(9-7-12)15(27)14-10-11-4-2-3-5-13(11)22-14/h2-5,10,12,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSGMWZCINOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a piperidine ring and a triazole structure, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may contribute to its biological efficacy.
Antimicrobial Properties
Recent studies have indicated that derivatives of the 1,2,4-triazole core exhibit significant antifungal activities. For instance, a review highlighted the broad-spectrum antifungal properties of various triazole compounds, suggesting that the incorporation of the triazole nucleus in this compound could confer similar benefits .
| Activity | Compound | Effectiveness |
|---|---|---|
| Antifungal | This compound | Promising against Candida spp. |
| Antibacterial | Indole derivatives | Moderate to high efficacy against Gram-positive bacteria |
Anticancer Activity
The indole structure is recognized for its anticancer properties. Research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on indole-based compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7) and other cancer types .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymes : The triazole moiety may inhibit specific enzymes involved in fungal cell wall synthesis.
- Receptor Modulation : The indole component may interact with various receptors implicated in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence biological activity. For example:
- The presence of a trifluoromethyl group enhances potency against certain pathogens.
- Alterations in the piperidine ring can affect binding affinity to target proteins.
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Antifungal Activity : A study assessed various 1,2,4-triazoles and found that modifications at the C-5 position significantly impacted antifungal efficacy against Candida albicans .
- Anticancer Efficacy : Research on indole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways .
- Inhibition of TLR4 : A recent investigation into compounds targeting Toll-like receptor 4 (TLR4) suggested that similar structures could modulate immune responses effectively .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi. A specific study highlighted the effectiveness of related triazole compounds against cancer cell lines, suggesting that the compound may also possess similar properties .
Anticancer Activity
The compound's structure suggests potential anticancer applications. Analogous compounds containing indole and triazole functionalities have been reported to exhibit cytotoxic effects against different cancer cell lines. For example, some triazole derivatives demonstrated IC50 values in the micromolar range against colon and breast cancer cell lines . This indicates that the compound may be a candidate for further investigation in cancer therapeutics.
Inhibition of Inflammatory Pathways
The compound's ability to inhibit Toll-like receptor 4 (TLR4) has been suggested through quantitative structure-activity relationship (QSAR) studies. TLR4 is involved in inflammatory responses, and its inhibition can lead to reduced inflammation in various diseases . This property could make the compound relevant in treating inflammatory conditions.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally similar to the compound . The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The study utilized standard antimicrobial susceptibility testing methods to assess efficacy .
Investigation into Anticancer Properties
In another study focused on indole-based compounds, several analogs were synthesized and tested for their anticancer activity against human cancer cell lines. The results showed that some compounds had promising cytotoxic effects, with mechanisms potentially involving apoptosis induction and cell cycle arrest . This reinforces the need for further exploration of the compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share motifs such as piperidine-linked heterocycles, triazole/triazolone cores, or indole derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Indole vs. Pyrazole/Pyridine Substituents: The target compound’s indole-2-carbonyl group distinguishes it from pyrazole () or pyridine-based analogs ().
Triazolone Core Modifications : The trifluoromethyl and methyl groups on the triazolone ring (target compound) contrast with thiol () or carbonitrile () substituents. The -CF₃ group improves stability and electronegativity compared to -SH (susceptible to oxidation) or -CN (reactive but tunable) .
Piperidine Linker Variations : The piperidine ring’s substitution pattern (e.g., benzyl in vs. indole-carbonyl in the target compound) affects conformational flexibility and steric bulk, influencing target engagement .
Solubility and Bioavailability : Carboxylic acid-containing analogs () exhibit higher solubility, whereas the target compound’s trifluoromethyl and methyl groups may favor blood-brain barrier penetration .
Research Implications and Limitations
- Gaps in Evidence : The absence of direct pharmacological or kinetic data limits mechanistic comparisons. Further studies on binding affinities (e.g., kinase assays) and ADMET profiles are needed.
- Design Strategies : Introducing polar groups (e.g., -COOH in ) could optimize solubility, while maintaining the trifluoromethyl group may balance stability and activity .
Q & A
Q. What are the key synthetic pathways for synthesizing this triazole-indole hybrid compound?
The synthesis involves multi-step reactions, including:
- N-alkylation to functionalize the piperidine ring.
- Acylation to introduce the indole-2-carbonyl group.
- Cyclization to form the triazole core. Critical parameters include temperature control (e.g., 0–5°C for acylation) and solvent selection (e.g., DMF for polar intermediates). Catalysts like EDCI/HOBt may enhance coupling efficiency. Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the triazole and indole moieties.
- HPLC-MS to assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
- FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) functional groups .
Q. What solvent systems are suitable for solubility and formulation studies?
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations. Stability studies in PBS (pH 7.4) at 37°C are recommended to assess hydrolysis susceptibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or oxidation derivatives).
- Catalyst screening : Test Pd/C or Cu(I) catalysts for selective coupling reactions.
- pH control : Maintain pH 8–9 during acylation to prevent indole ring decomposition. Contradictions in yield (e.g., 60% vs. 85%) may arise from trace moisture; anhydrous conditions are critical .
Q. How to resolve discrepancies in crystallographic data and DFT-predicted structures?
- Single-crystal X-ray diffraction (using SHELXL ) can resolve bond-length ambiguities. For example, the trifluoromethyl group’s geometry (tetrahedral vs. planar) may differ between experimental and computational models.
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O) that DFT might overlook.
- Refine torsional angles using ORTEP-3 for graphical validation .
Q. What strategies validate target engagement in biological assays?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to enzymes (e.g., kinases) with KD values <1 µM.
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates treated with the compound.
- Mutagenesis studies : Replace key residues (e.g., His→Ala in catalytic sites) to assess binding dependency .
Q. How to design SAR studies for optimizing bioactivity against resistant strains?
- Structural modifications : Replace the 4-methyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions.
- Fragment-based screening : Test truncated analogs (e.g., indole-free derivatives) to identify minimal pharmacophores.
- In vitro resistance models : Serial passage assays with incremental compound exposure can predict mutation hotspots .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition and hERG liability.
- Metabolite ID : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4) using Schrödinger’s BioLuminate.
- Molecular docking : Align the compound with homology models of off-target receptors (e.g., 5-HT2B) to assess selectivity .
Data Contradiction Analysis
- Example : Conflicting IC₅₀ values in enzyme assays (e.g., 10 nM vs. 500 nM) may arise from:
- Assay conditions : Differences in ATP concentration (10 µM vs. 1 mM) or buffer ionic strength.
- Protein purity : His-tagged vs. tag-free enzyme preparations.
- Statistical rigor : Use ≥3 biological replicates and normalize to positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
